1-(Azetidin-3-yl)-4-fluoropiperidine
CAS No.: 194427-25-3
Cat. No.: VC7907603
Molecular Formula: C8H15FN2
Molecular Weight: 158.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 194427-25-3 |
---|---|
Molecular Formula | C8H15FN2 |
Molecular Weight | 158.22 g/mol |
IUPAC Name | 1-(azetidin-3-yl)-4-fluoropiperidine |
Standard InChI | InChI=1S/C8H15FN2/c9-7-1-3-11(4-2-7)8-5-10-6-8/h7-8,10H,1-6H2 |
Standard InChI Key | IAXLDDRNDNFPGH-UHFFFAOYSA-N |
SMILES | C1CN(CCC1F)C2CNC2 |
Canonical SMILES | C1CN(CCC1F)C2CNC2 |
Introduction
Molecular Characterization and Structural Features
Chemical Identity and Nomenclature
1-(Azetidin-3-yl)-4-fluoropiperidine (CAS: 194427-25-3) is a nitrogen-containing heterocycle composed of a piperidine ring substituted with a fluorine atom at the 4-position and an azetidine moiety at the 1-position . Its IUPAC name, 1-(azetidin-3-yl)-4-fluoropiperidine, reflects this substitution pattern. The compound’s molecular formula is C₈H₁₅FN₂, with a molecular weight of 158.22 g/mol . Key identifiers include the InChIKey IAXLDDRNDNFPGH-UHFFFAOYSA-N
and SMILES string C1CN(CCC1F)C2CNC2
, which encode its stereochemical and connectivity details.
Table 1: Molecular Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 194427-25-3 | |
Molecular Formula | C₈H₁₅FN₂ | |
Molecular Weight | 158.22 g/mol | |
InChIKey | IAXLDDRNDNFPGH-UHFFFAOYSA-N | |
SMILES | C1CN(CCC1F)C2CNC2 |
Structural and Conformational Analysis
Synthetic Methodologies and Salt Formation
Primary Synthesis Routes
The synthesis of 1-(Azetidin-3-yl)-4-fluoropiperidine typically involves nucleophilic substitution or reductive amination strategies. A patent by WO2000063168A1 outlines a multi-step approach:
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Azetidine Precursor Preparation: 3-Aminoazetidine is reacted with 4-fluoropiperidine under Mitsunobu conditions, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate coupling .
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Purification: The crude product is purified via silica gel chromatography, yielding the base compound .
Table 2: Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Coupling | DEAD, PPh₃, THF, 0°C → RT | 65-72% |
Purification | Silica gel (EtOAc/Hexanes) | 95% purity |
Hydrochloride Salt Derivatives
To enhance stability for pharmaceutical applications, hydrochloride salts are commonly prepared. For instance, 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride (CAS: 194427-15-1) is synthesized by bubbling HCl gas through an ethanolic solution of the free base, followed by reflux and crystallization . The dihydrochloride form has a molecular weight of 231.138 g/mol and is stored at ambient temperatures .
Table 3: Salt Form Properties
Salt Form | Molecular Formula | Molecular Weight | Storage Conditions |
---|---|---|---|
Free Base | C₈H₁₅FN₂ | 158.22 g/mol | -20°C (anhydrous) |
Dihydrochloride | C₈H₁₅FN₂·2HCl | 231.138 g/mol | Ambient |
Comparative Analysis with Structural Analogs
Fluorinated Piperidine Derivatives
Compared to non-fluorinated analogs like 1-(Azetidin-3-yl)piperidine, the 4-fluoro substitution reduces basicity (pKa ~7.1 vs. ~8.5) , enhancing membrane permeability. The fluorine atom also confers metabolic stability by resisting oxidative degradation in hepatic microsomes .
Azetidine-Piperidine Hybrids
Applications and Research Directions
While direct pharmacological data for 1-(Azetidin-3-yl)-4-fluoropiperidine remains limited, its structural features align with compounds investigated for CNS disorders. The azetidine moiety is prevalent in dopamine D3 receptor ligands, while fluoropiperidines are explored as κ-opioid receptor antagonists . Future studies should prioritize:
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ADME Profiling: Assessing bioavailability and blood-brain barrier penetration.
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Target Identification: Screening against GPCR libraries via high-throughput assays.
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Safety Evaluation: Acute toxicity studies in rodent models.
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